diethyl 4,4'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate
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Overview
Description
Diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate is a complex organic compound known for its unique structure and properties. It is primarily used in photoinitiation systems for radical polymerization and 3D printing applications .
Preparation Methods
The synthesis of diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate involves multiple steps. One common method includes the reaction of diethyl malonate with cyclohexanone under basic conditions to form the intermediate compound, which is then further reacted with furan derivatives to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
Diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
Diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate has several scientific research applications:
Chemistry: It is used as a photoinitiator in radical polymerization processes, which are essential for creating polymers with specific properties.
Biology: The compound’s ability to initiate polymerization under light exposure makes it useful in creating hydrogels for cell encapsulation and drug delivery systems.
Medicine: Its biocompatibility and non-toxicity to cells make it suitable for biomedical applications, including tissue engineering and regenerative medicine.
Industry: It is employed in the production of 3D printed materials, coatings, and adhesives due to its efficient photoinitiation properties
Mechanism of Action
The mechanism of action of diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate involves the absorption of light, which leads to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s molecular structure allows it to efficiently absorb light and generate radicals, making it an effective photoinitiator .
Comparison with Similar Compounds
Diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate is unique compared to other photoinitiators due to its high absorption wavelength and efficiency in radical generation. Similar compounds include:
4,4’-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring, resulting in different absorption properties.
Irgacure 2959: A commonly used photoinitiator with a different chemical structure but similar applications in polymerization processes
Properties
IUPAC Name |
ethyl 4-[5-[(E)-[(3E)-3-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-2-oxocyclohexylidene]methyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O7/c1-3-38-33(36)24-12-8-22(9-13-24)30-18-16-28(40-30)20-26-6-5-7-27(32(26)35)21-29-17-19-31(41-29)23-10-14-25(15-11-23)34(37)39-4-2/h8-21H,3-7H2,1-2H3/b26-20+,27-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNPKBDNVSPTGW-CRYYDKFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3CCCC(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)OCC)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)OCC)/CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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